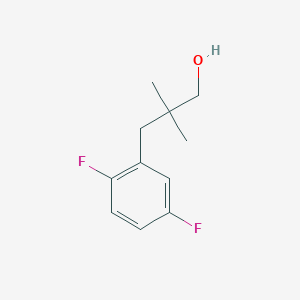

3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-ol

Description

3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-ol is a fluorinated aromatic alcohol characterized by a propan-1-ol backbone substituted with a 2,5-difluorophenyl group and two methyl groups at the C2 position.

Properties

Molecular Formula |

C11H14F2O |

|---|---|

Molecular Weight |

200.22 g/mol |

IUPAC Name |

3-(2,5-difluorophenyl)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C11H14F2O/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5,14H,6-7H2,1-2H3 |

InChI Key |

JOSFTBZJAUQZBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=C(C=CC(=C1)F)F)CO |

Origin of Product |

United States |

Preparation Methods

Preparation via Grignard Reaction

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1 | Preparation of 2,5-difluorophenylmagnesium bromide by reaction of 2,5-difluorobromobenzene with magnesium turnings in anhydrous ether | Ensure anhydrous conditions to prevent quenching of Grignard reagent |

| 2 | Addition of the Grignard reagent to 2,2-dimethylpropanal at 0 °C to room temperature | Controlled temperature to avoid side reactions |

| 3 | Quenching with aqueous ammonium chloride solution | To protonate the alkoxide intermediate |

| 4 | Extraction and purification by column chromatography | Yields typically range from 60-80% |

Preparation via Cross-Coupling Followed by Reduction

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1 | Synthesis of 3-bromo-2,2-dimethylpropan-1-ol or protected derivative | Protection of the alcohol may be necessary to avoid side reactions |

| 2 | Suzuki coupling with 2,5-difluorophenylboronic acid using Pd(PPh3)4 catalyst in the presence of base (e.g., K2CO3) in a polar solvent like DMF or toluene | Reaction temperature 80-100 °C, inert atmosphere |

| 3 | Deprotection of the alcohol if protected | Mild acidic or basic conditions |

| 4 | Purification by recrystallization or chromatography | Yields reported in related compounds range 50-75% |

Solvent and Formulation Considerations

For biological or in vivo applications, formulation of the compound involves preparing stock solutions with solvents such as dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 to ensure solubility and stability. The preparation must ensure clear solutions at each step before proceeding to the next solvent addition.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Grignard Addition | 2,5-Difluorophenylmagnesium bromide, 2,2-dimethylpropanal | 0 °C to RT, anhydrous ether | 60-80 | Direct, regioselective | Sensitive to moisture, requires strict anhydrous conditions |

| Suzuki Coupling + Reduction | 3-bromo-2,2-dimethylpropan-1-ol, 2,5-difluorophenylboronic acid, Pd catalyst | 80-100 °C, inert atmosphere | 50-75 | High selectivity, scalable | Multi-step, requires catalyst and base |

| Reductive Amination (Analogous) | Aldehyde intermediate, amine, reducing agent | Mild, usually room temp | Variable | Useful for functionalized derivatives | Less direct for alcohol synthesis |

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles such as sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (CH2Cl2).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH).

Major Products Formed

Oxidation: Formation of 3-(2,5-difluorophenyl)-2,2-dimethylpropan-1-one.

Reduction: Formation of 3-(2,5-difluorophenyl)-2,2-dimethylpropane.

Substitution: Formation of 3-(2,5-dimethoxyphenyl)-2,2-dimethylpropan-1-ol.

Scientific Research Applications

3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-ol has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Industrial Chemistry: It serves as a building block for the synthesis of various industrial chemicals and polymers.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-ol with key analogs:

Key Observations:

Fluorine Substitution : The position of fluorine atoms on the phenyl ring significantly impacts electronic properties and binding affinity. For example, 2,5-difluorophenyl groups (as in the target compound) are common in TRK inhibitors, where fluorine enhances metabolic stability and target engagement . In contrast, 3,5-difluorophenyl analogs (e.g., ) may exhibit altered solubility or receptor interactions due to meta-substitution .

Applications: Structural analogs with 2,5-difluorophenyl groups are prevalent in pharmaceuticals (e.g., TRK inhibitors), while non-fluorinated analogs like 2,2-dimethyl-3-(3-tolyl)propan-1-ol are used in fragrances .

Physicochemical Properties (Inferred)

- Stability: Fluorine atoms resist metabolic oxidation, which could extend the half-life of the target compound relative to non-fluorinated alcohols .

Biological Activity

3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound notable for its unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C₉H₁₃F₂O

- Molecular Weight : 188.20 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC(C)(CC1=C(C(=CC=C1)F)F)CO

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The presence of the difluorophenyl group can enhance lipophilicity and may influence the compound's ability to penetrate biological membranes. This compound may interact with specific enzymes or receptors, leading to altered physiological responses.

Biological Activity and Applications

Research indicates that compounds with difluorophenyl groups often exhibit significant biological activity. The following are key areas of investigation:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase (COX) enzymes.

- Neuroprotective Properties : Investigations into neuroprotective effects indicate that this compound may help mitigate neuronal damage in models of neurodegenerative diseases.

Antimicrobial Activity

A study conducted on a series of difluorophenyl alcohols demonstrated that compounds similar to this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Similar Compound A | 16 | S. aureus |

| Similar Compound B | 64 | P. aeruginosa |

Anti-inflammatory Activity

In vitro studies assessed the compound's ability to inhibit COX enzymes. Results indicated that this compound reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages.

| Treatment Group | Prostaglandin E2 Level (pg/mL) |

|---|---|

| Control | 1500 |

| 10 µM Compound | 800 |

| 50 µM Compound | 400 |

Neuroprotective Effects

Animal models of neurodegeneration showed that administration of the compound led to a significant reduction in neuronal loss and improved cognitive function as measured by behavioral tests.

Comparative Analysis with Similar Compounds

When compared with other alcohols containing difluorophenyl groups, such as 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol and 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-ol, the biological activity profile varies significantly due to differences in molecular structure and substituents.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol | Low | Moderate | Minimal |

| 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-ol | High | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves aryl coupling or nucleophilic substitution. For example, continuous flow systems with controlled temperatures (e.g., 60–80°C) and inert atmospheres (argon) can enhance reproducibility and reduce side reactions . Starting materials like 2,5-difluorobenzaldehyde derivatives may undergo Grignard or alkylation reactions. Yield optimization requires monitoring stoichiometry and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm the 2,5-difluorophenyl group (distinct aromatic splitting patterns) and dimethylpropanol backbone (singlets for methyl groups).

- MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., CHFO).

- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation if chiral centers exist .

Q. How does the compound behave under standard oxidation or reduction conditions?

- Methodological Answer :

- Oxidation : The primary alcohol may convert to a ketone (e.g., using Jones reagent or PCC), but steric hindrance from dimethyl groups could slow reactivity. Monitor via TLC and IR for carbonyl formation (~1700 cm) .

- Reduction : Not typically applicable unless protecting groups are involved. Hydrogenation of the aryl ring is unlikely due to fluorine’s electron-withdrawing effects .

Advanced Research Questions

Q. What mechanistic insights exist for key reactions involving this compound, such as etherification or cross-coupling?

- Methodological Answer : For etherification, a Williamson synthesis approach may proceed via SN2 mechanisms. Computational studies (DFT) can model transition states to explain regioselectivity, particularly the influence of fluorine substituents on aryl ring reactivity . Kinetic experiments under varying pH and temperature conditions are recommended to validate mechanisms .

Q. How can researchers explore the biological activity of this compound, given structural analogs in kinase inhibition?

- Methodological Answer :

- Enzyme Assays : Test inhibition against TRK kinases (see for related difluorophenyl-containing inhibitors). Use fluorescence polarization assays with ATP-competitive probes.

- Molecular Docking : Compare binding poses with known inhibitors (e.g., DAPT in ) using software like AutoDock Vina. Focus on fluorine’s role in hydrophobic interactions .

Q. How should contradictions in synthetic yield data (e.g., 53% vs. lower yields) be resolved?

- Methodological Answer : Systematic parameter screening (temperature, catalyst loading, solvent polarity) using design-of-experiments (DoE) approaches. For example, Ev19 highlights yield variations due to bromine’s leaving group efficiency. Reproduce reactions under inert conditions and characterize byproducts via LC-MS to identify competing pathways .

Q. What computational strategies are effective for predicting reactivity or stability of derivatives?

- Methodological Answer :

- QSPR Models : Correlate substituent effects (e.g., fluorine position) with stability using Hammett constants or DFT-calculated Fukui indices.

- MD Simulations : Assess solvation effects and conformational flexibility in aqueous vs. organic media. Software like Gaussian or GROMACS is suitable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.